4-Amino-8-methoxyquinoline-3-carboxylic acid
Description
Historical Context and Development
The discovery and development of 4-amino-8-methoxyquinoline-3-carboxylic acid are rooted in the broader exploration of quinoline derivatives for pharmaceutical and chemical applications. Quinoline scaffolds have long been recognized for their versatility in medicinal chemistry, with early work on antimalarial agents like chloroquine paving the way for structural modifications. The specific substitution pattern of this compound—featuring amino, methoxy, and carboxylic acid groups—emerged from efforts to optimize physicochemical properties and biological activity.
Patents and synthetic methodologies from the early 2010s, such as Senomyx's work on sweet-taste modulators, first documented routes to synthesize 4-amino-6-methoxyquinoline-3-carboxylic acid derivatives. These efforts laid the groundwork for later adaptations targeting 8-methoxy analogs. By 2015, advances in regioselective functionalization, including nitration and reduction protocols, enabled efficient access to 8-methoxyquinoline intermediates. The compound's synthesis typically involves multistep sequences starting from 8-hydroxyquinoline, involving methoxylation, nitration, reduction, and carboxylation steps.
Classification and Nomenclature
This compound belongs to the quinoline family, a class of bicyclic heterocycles comprising a benzene ring fused to a pyridine ring. Its systematic IUPAC name is This compound , reflecting the positions of its functional groups:
- Amino group (-NH₂) at position 4
- Methoxy group (-OCH₃) at position 8
- Carboxylic acid (-COOH) at position 3
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₀N₂O₃ | |
| Molecular weight | 218.21 g/mol | |
| Boiling point | 441.8°C (estimated) | |
| Density | 1.402 g/cm³ | |
| LogP (partition coefficient) | 1.45 |
The compound’s solubility profile is influenced by its ionizable carboxylic acid group, which enhances water solubility at physiological pH.
Position in Quinoline Chemistry
Quinoline derivatives are renowned for their pharmacological diversity, with substitutions at positions 3, 4, and 8 critically modulating activity. Compared to 4-hydroxyquinoline-3-carboxylic acid analogs, the methoxy group at position 8 in this compound increases lipophilicity, potentially improving membrane permeability. The amino group at position 4 contributes to hydrogen bonding interactions, a feature exploited in drug design for target engagement.
Structural comparisons :
Significance in Heterocyclic Chemistry Research
This compound exemplifies the strategic functionalization of heterocycles to tailor reactivity and bioactivity. The carboxylic acid group at position 3 serves as a handle for further derivatization, enabling the synthesis of amides, esters, and hydrazides. For instance, 4-amino-8-methoxyquinoline-3-carbohydrazide has been explored as an antimicrobial agent, showcasing the versatility of the core scaffold.
Key research applications :
- Anticancer agent development : Quinoline-3-carboxylic acids inhibit kinase pathways by chelating metal ions in catalytic sites.
- Antimicrobial scaffolds : The methoxy group enhances penetration through bacterial membranes, while the amino group facilitates target binding.
- Ligand design : The carboxylic acid moiety coordinates with transition metals, enabling applications in catalysis and materials science.
Table 2: Synthetic Routes to this compound
In heterocyclic chemistry, the compound’s rigid planar structure and electron-rich environment make it a valuable substrate for studying aromatic substitution patterns and ring-opening reactions. Its synthesis and functionalization continue to inspire methodologies for constructing complex nitrogen-containing frameworks.
Properties
IUPAC Name |
4-amino-8-methoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-3-6-9(12)7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCXQCSUKAOKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652857 | |
| Record name | 4-Amino-8-methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018127-99-5 | |
| Record name | 4-Amino-8-methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Amino-8-methoxyquinoline-3-carboxylic acid (AMQCA) is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of AMQCA, synthesizing findings from various studies and highlighting its potential therapeutic roles.
AMQCA belongs to the quinoline family, characterized by a fused benzene and pyridine ring. The presence of an amino group and a methoxy group at specific positions enhances its biological properties. The molecular formula is C_11H_10N_2O_3, with a molecular weight of approximately 218.21 g/mol.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of AMQCA and its derivatives against various pathogens.
- Mechanism of Action : AMQCA exhibits its antimicrobial effects primarily through the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. This mechanism is similar to that of fluoroquinolone antibiotics, which have established clinical use.
- In Vitro Studies : In one study, AMQCA derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli. The derivatives showed significant inhibition zones ranging from 15 mm to 25 mm, indicating potent antibacterial activity comparable to standard antibiotics like norfloxacin .
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| AMQCA | S. aureus | 22 |
| AMQCA | E. coli | 20 |
| Norfloxacin | S. aureus | 24 |
| Norfloxacin | E. coli | 23 |
Anticancer Activity
The anticancer potential of AMQCA has been explored in several studies, focusing on its cytotoxic effects on various cancer cell lines.
- Cell Lines Tested : Research has demonstrated that AMQCA exhibits significant antiproliferative activity against human colon adenocarcinoma cell lines (Colo-205 and Colo-320).
- Cytotoxicity Assays : The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing that AMQCA has an IC50 value of approximately 17 µM against Colo-205 cells . Notably, modifications to the compound structure, such as bromination or acetylation, have been shown to enhance its cytotoxicity significantly.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| AMQCA | Colo-205 | 17 |
| Brominated Derivative | Colo-205 | 0.9 |
| Acetylated Derivative | Colo-205 | 2.3 |
The mechanisms underlying the biological activities of AMQCA are multifaceted:
- DNA Intercalation : Similar to other quinoline derivatives, AMQCA can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : AMQCA has been shown to inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of various AMQCA derivatives for their anticancer properties:
- Study Design : Researchers synthesized a series of derivatives with modifications at the amino and carboxylic acid positions.
- Findings : Among the synthesized compounds, one derivative exhibited an IC50 value of 0.9 µM against liver cancer cells, indicating a strong potential for further development as an anticancer agent .
Scientific Research Applications
Antimicrobial Activity
AMQCA has demonstrated notable antimicrobial properties against various pathogenic bacteria and fungi.
- Case Study : A study evaluated the antibacterial activity of AMQCA derivatives against strains such as E. coli and S. aureus. The compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating superior efficacy. For instance, derivatives with specific substitutions showed MIC values as low as mg/mL against E. cloacae .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| AMQCA Derivative 1 | E. coli | |
| AMQCA Derivative 2 | S. aureus |
Antiviral Properties
Recent research has highlighted the antiviral potential of AMQCA derivatives, particularly against viral infections.
- Case Study : In a study focusing on quinoline derivatives, compounds similar to AMQCA were tested for their ability to inhibit the growth of viruses like H5N1 and SARS-CoV-2. The results indicated that certain derivatives significantly reduced viral replication without high cytotoxicity .
| Compound | Virus Type | Inhibition (%) | Cytotoxicity (%) |
|---|---|---|---|
| AMQCA Derivative A | H5N1 | 91.2 | 2.4 |
| AMQCA Derivative B | SARS-CoV-2 | 85.0 | 4.0 |
Anticancer Activity
AMQCA has been evaluated for its anticancer properties across various cancer cell lines.
- Case Study : A series of AMQCA derivatives were tested against human cancer cell lines including A-549 (lung carcinoma) and HeLa (cervical carcinoma). One derivative exhibited an IC50 value of mM against A-549 cells, outperforming doxorubicin, a common chemotherapeutic agent .
| Cell Line | Compound Tested | IC50 (mM) |
|---|---|---|
| A-549 | AMQCA Derivative X | |
| HeLa | AMQCA Derivative Y |
Neuroprotective Effects
Research indicates that AMQCA may have neuroprotective effects, particularly in Alzheimer's disease models.
- Case Study : Compounds derived from AMQCA were assessed for their ability to inhibit butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), enzymes linked to neurodegenerative diseases. Some derivatives showed IC50 values ranging from to µM, indicating their potential as therapeutic agents for cognitive disorders .
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| AMQCA Derivative Z | AChE | |
| AMQCA Derivative W | BuChE |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural analogs and their differences:
Physicochemical Properties
- Acidity: The carboxylic acid group at position 3 in the target compound (predicted pKa ~3–4) contrasts with ester derivatives (e.g., ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate, pKa ~3.05), which act as prodrugs with enhanced bioavailability .
- Thermal Stability : Analogs with electron-withdrawing groups (e.g., 4-Cl in CAS 179024-73-8) may exhibit higher melting points due to increased intermolecular forces .
Preparation Methods
Starting Materials and Key Intermediates
- Aniline derivatives substituted appropriately (e.g., with methoxy at the 8-position) are condensed with alkoxymethylenemalonate esters to form enamines.
- The enamines undergo cyclization to yield the quinoline-3-carboxylate core.
- Subsequent functional group transformations convert hydroxy groups at position 4 to amino groups via reduction or substitution reactions.
Specific Methodology Highlights
- Acylation step: Diethyl malonate is acylated with 8-methoxy-substituted benzoyl chloride under magnesium ethylate catalysis to give acylmalonate esters.
- Formation of enol ethers: Reaction with triethyl orthoformate and acetic anhydride generates ethoxy acrylate intermediates.
- Enamine formation: Reaction of enol ethers with ammonia or substituted amines yields enamines.
- Cyclization: Heating the enamines in solvents such as N,N-dimethylformamide (DMF) or diphenyl ether at 80–180 °C induces cyclization to 4-hydroxyquinoline-3-carboxylates.
- Conversion to amino derivatives: The 4-hydroxy group can be transformed into an amino group by nitration followed by reduction or by direct amination methods.
Introduction of the 8-Methoxy Group
The 8-methoxy substituent is typically introduced via the choice of starting benzoyl halide or aniline derivative bearing the methoxy group at the appropriate position. This ensures that the methoxy substituent is retained throughout the synthetic sequence.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Acylation | Diethyl malonate + 8-methoxybenzoyl chloride, MgEt2 catalyst | Acylmalonate ester |
| 2 | Enol ether formation | Triethyl orthoformate + acetic anhydride | Ethoxy acrylate intermediate |
| 3 | Enamine formation | Reaction with ammonia or amine | Enamine intermediate |
| 4 | Cyclization | Heating in DMF or diphenyl ether (80–180 °C) | 4-Hydroxy-8-methoxyquinoline-3-carboxylate |
| 5 | Amination (hydroxy to amino) | Nitration + reduction or direct amination | 4-Amino-8-methoxyquinoline-3-carboxylic acid |
Detailed Research Findings and Notes
- The Gould–Jacob cyclization reaction is a fundamental method for forming the quinoline-3-carboxylate core, involving condensation of anilines with ethoxymethylene malonate derivatives followed by cyclization in diphenyl ether with catalytic acids.
- High reaction temperatures are generally required for cyclization; however, this can be problematic for thermolabile substituents like methoxy groups. Careful temperature control (preferably 80–180 °C) and choice of solvents/diluents (DMF, sulfolane) help mitigate decomposition.
- Electron-withdrawing substituents on the aniline ring can reduce yields and complicate the reaction, but the methoxy group is electron-donating, which generally facilitates the process.
- The amino group at position 4 can be introduced by nitration of the 4-hydroxy intermediate followed by catalytic hydrogenation or chemical reduction, or by direct substitution reactions using amines under appropriate conditions.
- Purification often involves recrystallization from solvents such as ethanol or toluene to obtain analytically pure compounds.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Disadvantages |
|---|---|---|---|
| Acylation of malonate ester | MgEt2 catalyzed acylation with substituted benzoyl chloride | High yield of acylmalonate | Requires moisture-free conditions |
| Enamine formation | Reaction of enol ethers with ammonia or amines | Mild conditions | Exothermic, requires control |
| Cyclization | Heating enamines in DMF or diphenyl ether with acid catalyst | Efficient ring closure | High temperature needed |
| Amination | Nitration + reduction or direct amination of 4-hydroxy intermediate | Direct access to amino derivative | Multi-step, potential side reactions |
| Substituent introduction | Use of methoxy-substituted starting materials | Retains methoxy functionality | Starting material availability |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 4-Amino-8-methoxyquinoline-3-carboxylic acid, and how do they compare to structurally analogous quinoline derivatives?
- Methodological Answer : The compound is typically synthesized via condensation of aniline derivatives with β-keto esters to form the quinoline core, followed by regioselective functionalization. For example, ethyl ester intermediates (e.g., Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) are synthesized via multi-step protocols involving nitro-group reduction and cyclopropane ring formation . Compared to analogs like 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, the methoxy and amino groups in this compound require precise reaction conditions to avoid undesired side reactions (e.g., oxidation of the amino group) .
Q. What structural features of this compound contribute to its biological activity?
- Methodological Answer : The amino group at position 4 and methoxy group at position 8 are critical for bioactivity. These substituents enhance hydrogen-bonding interactions with biological targets (e.g., DNA gyrase or topoisomerases) compared to simpler quinolines like 4-hydroxyquinoline. Computational docking studies and comparative assays with analogs (e.g., 8-chloro or 6-methyl derivatives) can validate these interactions .
Q. How is the purity of this compound validated in synthetic workflows?
- Methodological Answer : Post-synthesis purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization from ethanol. Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and spectral characterization (1H/13C NMR, HRMS). Contaminants like unreacted aniline precursors are monitored using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the antimicrobial efficacy of this compound across different bacterial strains?
- Methodological Answer : Discrepancies may arise from variations in bacterial efflux pump expression or membrane permeability. Standardized MIC assays (CLSI guidelines) should be paired with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate resistance mechanisms. Comparative studies with fluoroquinolone derivatives (e.g., ciprofloxacin) can clarify structure-activity relationships .
Q. What experimental approaches are recommended for studying the interaction of this compound with serum albumin or other plasma proteins?
- Methodological Answer : Use fluorescence quenching assays with bovine serum albumin (BSA) at physiological pH (7.4) to determine binding constants (Kb). Circular dichroism (CD) spectroscopy can assess conformational changes in BSA upon binding. For advanced analysis, isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS) .
Q. What strategies optimize the regioselective functionalization of the quinoline core for derivative synthesis?
- Methodological Answer : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent undesired reactions during electrophilic substitution. For example, Boc-protected intermediates allow selective bromination at position 2 or 5 using NBS in DMF. Deprotection with TFA/CH2Cl2 restores the amino group .
Q. How do solvent polarity and pH affect the stability of this compound in pharmacokinetic studies?
- Methodological Answer : Conduct stability assays in buffers (pH 1–10) at 37°C for 24–72 hours. HPLC analysis tracks degradation products (e.g., decarboxylation or methoxy-group demethylation). Polar aprotic solvents (e.g., DMSO) enhance stability compared to aqueous media, but may interfere with in vivo modeling .
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
